Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate
CAS No.:
Cat. No.: VC19948177
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C16H20N2O2 | 
|---|---|
| Molecular Weight | 272.34 g/mol | 
| IUPAC Name | ethyl 1-[(4-cyanophenyl)methyl]piperidine-2-carboxylate | 
| Standard InChI | InChI=1S/C16H20N2O2/c1-2-20-16(19)15-5-3-4-10-18(15)12-14-8-6-13(11-17)7-9-14/h6-9,15H,2-5,10,12H2,1H3 | 
| Standard InChI Key | QGDHETAPFQDHFO-UHFFFAOYSA-N | 
| Canonical SMILES | CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C#N | 
Introduction
Chemical Structure and Properties
Molecular Architecture
Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate (C<sub>16</sub>H<sub>19</sub>N<sub>2</sub>O<sub>2</sub>) comprises a six-membered piperidine ring with two functional groups:
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Ethyl carboxylate at position 2, contributing to the molecule’s polarity and potential as a prodrug.
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4-Cyanobenzyl group at position 1, introducing aromaticity and a nitrile moiety that may influence biological activity .
 
The presence of the nitrile group (-CN) enhances intermolecular interactions, such as hydrogen bonding, while the ester group offers hydrolytic susceptibility, a trait common in bioactive molecules .
Physicochemical Characteristics
While experimental data for this compound are unavailable, analog-based inferences suggest:
The nitrile group likely reduces solubility in nonpolar solvents compared to non-cyanated analogs .
Synthesis and Manufacturing
Key Synthetic Strategies
The synthesis of Ethyl 1-(4-cyanobenzyl)piperidine-2-carboxylate can be approached through two primary routes:
Alkylation of Piperidine-2-carboxylate
This method mirrors the synthesis of Ethyl 1-benzylpiperidine-4-carboxylate :
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Substrate Preparation: Ethyl piperidine-2-carboxylate is synthesized via esterification of piperidine-2-carboxylic acid.
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Benzylation: Reacting the piperidine derivative with 4-cyanobenzyl chloride under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in toluene) at 100°C for 4–8 hours .
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Purification: Extraction with dichloromethane, followed by recrystallization from hexane/ethyl acetate .
 
Example Reaction:
Reductive Amination
An alternative route involves reductive amination of ethyl 2-oxopiperidine-4-carboxylate with 4-cyanobenzylamine, though this method may require optimization to avoid over-reduction .
Challenges and Optimizations
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Nitrile Stability: The 4-cyanobenzyl group may undergo hydrolysis under acidic or basic conditions, necessitating pH-controlled environments .
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Catalyst Selection: Phosphomolybdic acid, effective in oxidizing piperidine derivatives , could aid in intermediate steps but requires validation for this specific substrate.
 
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